![molecular formula C14H19N4NaO3S B12927263 Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B12927263.png)
Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate is an organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine moiety, known for its biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, which are then further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pyrrolo[2,3-d]pyrimidine moiety, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound’s structure .
Wissenschaftliche Forschungsanwendungen
Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate involves its interaction with specific molecular targets. The pyrrolo[2,3-d]pyrimidine moiety is known to inhibit various kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to the induction of apoptosis in cancer cells, making the compound a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate: This compound is similar in structure but contains potassium instead of sodium.
N-Methyl-1-((1r,4r)-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide fumarate: Another structurally related compound with different functional groups.
Uniqueness
Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate is unique due to its specific sodium salt form, which can influence its solubility and reactivity compared to its potassium counterpart . Additionally, its structure allows for versatile modifications, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C14H19N4NaO3S |
|---|---|
Molekulargewicht |
346.38 g/mol |
IUPAC-Name |
sodium;[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonate |
InChI |
InChI=1S/C14H20N4O3S.Na/c1-18(14-12-6-7-15-13(12)16-9-17-14)11-4-2-10(3-5-11)8-22(19,20)21;/h6-7,9-11H,2-5,8H2,1H3,(H,15,16,17)(H,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
KKILZDWGKCNZIZ-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C1CCC(CC1)CS(=O)(=O)[O-])C2=NC=NC3=C2C=CN3.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


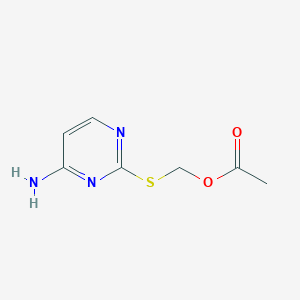
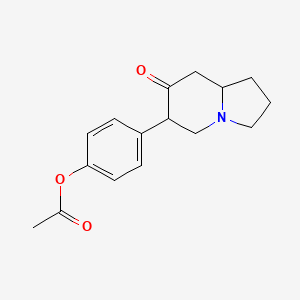

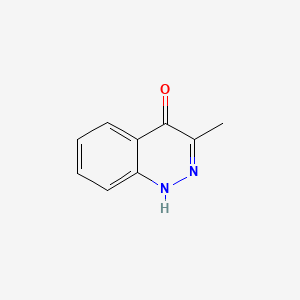
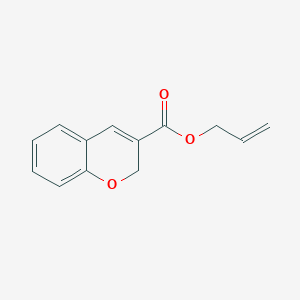

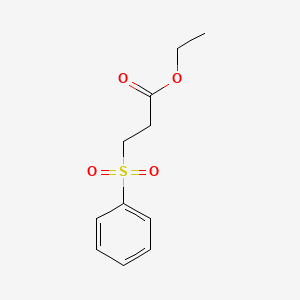
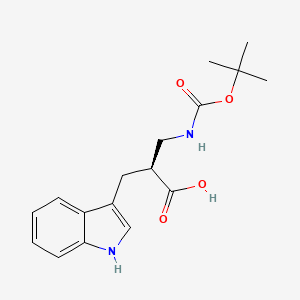
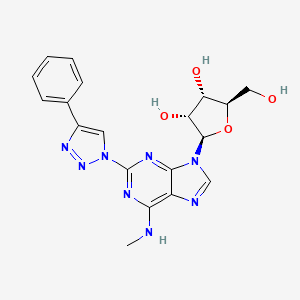
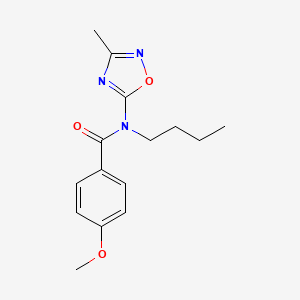

![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)


